Pulvomycin -

Pulvomycin

Catalog Number: EVT-1557702
CAS Number:
Molecular Formula: C47H66O13
Molecular Weight: 839 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pulvomycin is derived from the soil-dwelling actinomycete Streptomyces pulvinisporus. This organism is known for producing various bioactive compounds, including antibiotics. Pulvomycin is classified as a polyketide, a group of secondary metabolites produced by the polymerization of acetyl and propionyl units. Its classification is significant in understanding its biosynthetic pathways and potential applications in medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of pulvomycin has been approached through various synthetic routes, culminating in the total synthesis of several analogs, including pulvomycin D. Notably, a pivotal aldol reaction has been employed to form bonds between different carbon fragments of the molecule. The synthesis typically involves multiple steps, including:

  1. Aldol Reactions: These reactions facilitate the formation of carbon-carbon bonds between fragments.
  2. Yamaguchi Esterification: This method is used to connect smaller fragments into larger ones.
  3. Heck Reactions: Employed for ring closure, particularly in forming the lactone structure integral to the pulvomycin skeleton.
  4. Deprotection Strategies: Various protecting groups are utilized throughout the synthesis to ensure selectivity and yield during reactions.
Molecular Structure Analysis

Structure and Data

Pulvomycin's molecular structure is characterized by a complex arrangement of carbon atoms forming a large polyketide framework. The compound consists of 40 carbon atoms, with specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C40H62O9
  • Molecular Weight: Approximately 686 g/mol

The detailed stereochemistry and arrangement of functional groups are crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Pulvomycin undergoes several chemical reactions that are important for its synthesis and functionality:

  • Aldol Reactions: These are critical for building up the carbon skeleton.
  • Stille Coupling: This reaction allows for the formation of C-C bonds between organostannanes and organic halides.
  • Macrolactonization: The final steps often involve cyclization reactions that form lactone rings, essential for the stability and activity of the molecule.

The combination of these reactions facilitates the efficient assembly of pulvomycin's intricate structure while maintaining high selectivity .

Mechanism of Action

Process and Data

Pulvomycin exerts its biological effects primarily through inhibition of protein biosynthesis. It interferes with the function of elongation factors in ribosomal translation processes. Specifically, pulvomycin prevents the interaction between aminoacyl-tRNA and elongation factor Tu (EF-Tu), thereby blocking peptide chain elongation during protein synthesis.

This mechanism has been studied extensively using biochemical assays that demonstrate how pulvomycin disrupts normal cellular functions by inhibiting protein production .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pulvomycin exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Pulvomycin is soluble in organic solvents such as methanol and ethanol but less so in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade upon prolonged exposure to light or moisture.
  • Melting Point: Specific melting point data may vary based on purity and formulation but typically falls within a defined range characteristic of polyketides.

These properties are essential when considering formulations for therapeutic applications .

Applications

Scientific Uses

Pulvomycin has significant potential in scientific research and pharmaceutical applications:

  • Antibiotic Research: Due to its ability to inhibit protein synthesis, pulvomycin serves as a model compound for studying antibiotic mechanisms.
  • Biosynthesis Studies: Understanding how Streptomyces pulvinisporus produces pulvomycin can lead to insights into polyketide biosynthesis.
  • Drug Development: Its unique structure makes it a candidate for developing new antibiotics or modifying existing ones to enhance efficacy against resistant bacterial strains.
Introduction to Pulvomycin: Historical Context and Nomenclature

Discovery and Early Characterization (1950s–1970s)

The discovery of Pulvomycin occurred during the prolific "Golden Age" of antibiotic screening, a period marked by systematic exploration of soil microorganisms for bioactive metabolites, primarily led by pharmaceutical companies and academic institutions employing the Waksman platform [2] [4]. Initial reports emerged in 1957 when Zief and colleagues isolated a novel antibiotic, designated Antibiotic 1063Z, from an unidentified microbial strain found in soil samples [1] [6]. Concurrently, Akita and collaborators described an antibiotic named labilomycin in 1963, produced by Streptomyces albosporeus var. labilomyceticus [5]. The name "labilomycin" reflected the compound's observed instability under various conditions (light, oxygen, acid, base) [5] [6].

Early biological characterization identified Pulvomycin (and labilomycin) as a potent inhibitor of bacterial protein biosynthesis. Seminal work by Wolf, Assmann, and Fischer in the late 1970s demonstrated that Pulvomycin specifically targeted the elongation phase of translation. They established its mechanism: preventing the formation of the essential ternary complex between elongation factor Tu (EF-Tu), GTP, and aminoacyl-tRNA (aa-tRNA) [1] [5] [11]. This mechanism distinguished it from other EF-Tu inhibitors like kirromycin, which allows ternary complex formation but inhibits its release from the ribosome. Biochemical studies revealed Pulvomycin's ability to alter EF-Tu's affinity for guanine nucleotides and inhibit GTP hydrolysis induced by aa-tRNA, ribosomes, mRNA, or kirromycin [5]. Early attempts at structural characterization were hampered by its instability and complexity, yielding primarily basic physico-chemical data like molecular weight estimates and elemental composition [1] [6].

Table 1: Early Designations and Producers of Pulvomycin/Labilomycin

Reported NameReported Producer OrganismYear ReportedKey Early Findings
Antibiotic 1063ZUnidentified microbe1957Initial isolation
PulvomycinUnidentified microbe1957 (Synonym established later)Antibiotic activity
LabilomycinStreptomyces albosporeus var. labilomyceticus1963Instability noted, protein synthesis inhibition
Pulvomycin/LabilomycinVarious Streptomyces spp.1970sMechanism: Prevents EF-Tu•GTP•aa-tRNA ternary complex formation

Taxonomic Clarification: Identity of Pulvomycin, Labilomycin, and Aureothin

For nearly two decades, Pulvomycin, Labilomycin, and other compounds like Mycolutein were considered distinct antibiotics. This ambiguity stemmed from independent discoveries, often from different microbial sources, and the limited analytical techniques available initially for precise structural comparison. A pivotal study by Schwartz, Tishler, Arison, Shafer, and Omura in 1976 provided critical taxonomic clarification [3] [5] [13]. Through rigorous comparative analysis involving chromatography, spectroscopy (UV, IR), and biological activity testing, they concluded that:

  • Pulvomycin and Labilomycin are identical. The antibiotic initially named Labilomycin by Akita et al. was determined to be the same compound as Pulvomycin.
  • Mycolutein is identical to Aureothin. Mycolutein, another antibiotic described earlier, was found to be identical to aureothin, a structurally distinct nitroaryl polyketide produced by Streptomyces thioluteus (BGC0000024) [3] [8].
  • Distinction from Aureothin. Critically, Schwartz et al. confirmed that Pulvomycin/Labilomycin is structurally distinct from Aureothin/Mycolutein. While both are bioactive metabolites, their chemical structures and biosynthetic pathways (reflected in their different Biosynthetic Gene Clusters - BGCs) are unrelated [3] [8].

This work resolved significant confusion in the literature. The culture producing Pulvomycin/Labilomycin (e.g., strain MA-2465 studied by Schwartz et al.) was noted as being distinct from the original Labilomycin producer and likely different from the original Aureothin producer, highlighting the potential for different microbial strains to produce the same secondary metabolite [3]. Consequently, Pulvomycin became the widely accepted name for this EF-Tu inhibitor, with Labilomycin recognized as a synonym reflecting its initial isolation context. Aureothin refers to a completely different compound.

Table 2: Resolution of Pulvomycin/Labilomycin/Aureothin Nomenclature

SynonymCurrent Accepted IdentityBiosynthetic ClassKey Clarifying Study
PulvomycinPulvomycinMacrocyclic PolyketideSchwartz et al. (1976) [3]
Antibiotic 1063ZPulvomycinMacrocyclic PolyketideSchwartz et al. (1976) [3]
LabilomycinPulvomycinMacrocyclic PolyketideSchwartz et al. (1976) [3]
MycoluteinAureothinNitroaryl Polyketide (Type I PKS)Schwartz et al. (1976) [3]
AureothinAureothinNitroaryl Polyketide (Type I PKS)Schwartz et al. (1976) [3]

Evolution of Structural Assignments (NMR, MS, X-Ray Crystallography)

The elucidation of Pulvomycin's complete structure represents a triumph of advancing analytical technologies, overcoming challenges posed by its size, instability, and intricate functionalization.

  • Initial Characterization and Challenges: Early work provided basic molecular formula information (e.g., ~839 Da molecular weight) and identified key functional groups, but the full connectivity and stereochemistry remained elusive due to the compound's sensitivity (degradation under acidic, basic, oxidative conditions) and the presence of multiple conjugated polyene systems and stereogenic centers [1] [6]. The synonym "labilomycin" aptly reflected these analytical hurdles.
  • Constitutional Assignment via NMR and MS: A significant leap forward came through comprehensive NMR spectroscopy and mass spectrometry studies, notably by Williams and co-workers. High-field NMR techniques (¹H, ¹³C, COSY, NOESY, HMBC, HSQC) enabled the assignment of proton and carbon resonances and the establishment of connectivity within the complex macrolide. Key structural features confirmed included:
  • A 22-membered macrocyclic lactone core.
  • Three distinct polyunsaturated chains (trienes) embedded within the structure.
  • A glycosidically linked 6-deoxy-2,4-di-O-methyl-L-galactopyranose (dideoxymethylgalactose) moiety.
  • The presence of multiple hydroxy groups and ketone functionalities [1] [6].High-resolution mass spectrometry (HRMS) provided precise molecular formula confirmation (C₄₇H₆₆O₁₃, exact mass 838.4503 Da) and supported the fragment assignments [1].
  • Absolute Configuration via X-ray Crystallography: While NMR and MS defined the constitution (atom connectivity), determining the absolute stereochemistry of Pulvomycin's numerous chiral centers required crystallographic analysis. X-ray crystallography studies on Pulvomycin A crystals ultimately provided conclusive proof for the relative and absolute configuration of the entire molecule, including the macrocycle and the sugar unit [6] [10]. This definitive structural assignment resolved remaining ambiguities and provided a solid foundation for understanding structure-activity relationships.
  • Structural Insights into Mechanism (EF-Tu Complex): A landmark achievement in Pulvomycin structural biology was the determination of the co-crystal structure of Thermus thermophilus EF-Tu complexed with a non-hydrolyzable GTP analog (GDPNP) and Pulvomycin at an impressive 1.4 Å resolution (PDB ID: 2C78) by Parmeggiani, Nissen, and colleagues in 2006 [10]. This structure revealed:
  • The extensive binding site of Pulvomycin spans the interface between EF-Tu domains 1 (GTPase) and 3, extending significantly into domain 2.
  • Binding occurs at the domain 1-2-3 junction, overlapping with regions crucial for aa-tRNA binding. Specifically, Pulvomycin sterically clashes with the binding sites for the 3'-aminoacyl group, the acceptor stem, and the 5' end of tRNA.
  • Pulvomycin binding stabilizes an altered conformation of EF-Tu•GTP, hindering the correct positioning of domain 1 over domains 2 and 3 required for high-affinity aa-tRNA binding and subsequent delivery to the ribosome [10].This atomic-level snapshot provided unparalleled mechanistic insight, visually demonstrating how Pulvomycin physically blocks ternary complex formation.
  • Total Synthesis Confirmation: The complexity and lability of Pulvomycin made it a formidable target for chemical synthesis, serving as the ultimate validation of the assigned structure. Successful total syntheses, particularly the first synthesis of Pulvomycin D reported recently, required ingenious strategies to handle sensitive functionalities like the trienone systems and elimination-prone hydroxy groups (e.g., at C5 and C23). Key steps often involved:
  • Diastereoselective Aldol Reactions for fragment assembly (e.g., coupling C24-C40 and C8-C23 fragments).
  • Regioselective Yamaguchi Esterification for attaching the C1-C7 segment.
  • Late-stage macrocycle formation via Ring-Closing Metathesis or Heck Reaction.
  • Sequential deprotection strategies (e.g., removal of multiple silyl protecting groups) often coupled with in-situ functional group adjustments like Peterson olefination [6].The successful total synthesis, yielding material matching natural Pulvomycin D spectroscopically and confirming its stereochemistry, represented the culmination of decades of structural research and a testament to the power of modern synthetic organic chemistry [6].

Table 3: Key Milestones in Pulvomycin Structural Elucidation

TechniqueKey Findings/ResolutionLimitations Overcome/Insights GainedRepresentative Study/Advance
Early Physico-chemical AnalysisMolecular weight ~839 Da, Elemental Analysis (C, H, O), Instability notedBasic characterizationAkita et al. (1963), Wolf et al. (1970s)
Advanced NMR & MSFull constitution (atom connectivity): 22-membered lactone, 3 trienes, glycoside, functional groupsDefined planar structure despite instabilityWilliams et al. (Comprehensive NMR/MS Study)
X-ray Crystallography (Pulvomycin A)Absolute stereochemistry of macrocycle and sugarDefinitive proof of relative and absolute configurationCrystal Structure Analysis [6]
X-ray Crystallography (EF-Tu•GTP•Pulvomycin Complex)Binding site at Domain 1-2-3 junction; Mechanism of ternary complex preventionAtomic-level view of antibiotic-target interactionParmeggiani, Nissen et al. (2006) [10] (PDB:2C78)
Total Synthesis (Pulvomycin D)Independent confirmation of constitution and stereochemistry; Access to analogsHandling sensitive polyenes and elimination-prone groups; Final validationBach, Schönecker et al. (2021) [6]

Properties

Product Name

Pulvomycin

IUPAC Name

22-[3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

Molecular Formula

C47H66O13

Molecular Weight

839 g/mol

InChI

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3

InChI Key

FXSFWUNCIOIMAC-UHFFFAOYSA-N

Synonyms

labilomycin
pulvomycin

Canonical SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

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